4-methylpentyl 5-cyano-1H-pyrrole-2-carboxylate
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Overview
Description
4-methylpentyl 5-cyano-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a cyano group at the 5-position and a carboxylate ester group at the 2-position of the pyrrole ring, with a 4-methylpentyl group attached to the ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylpentyl 5-cyano-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano precursor.
Esterification: The carboxylate ester group can be formed by reacting the carboxylic acid derivative of the pyrrole with 4-methylpentanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester can be converted to other functional groups like amides or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Ammonia or primary amines for amide formation, and sodium borohydride for alcohol formation.
Major Products
Oxidation: 4-methylpentyl 5-cyano-1H-pyrrole-2-carboxylic acid.
Reduction: 4-methylpentyl 5-amino-1H-pyrrole-2-carboxylate.
Substitution: 4-methylpentyl 5-cyano-1H-pyrrole-2-carboxamide.
Scientific Research Applications
4-methylpentyl 5-cyano-1H-pyrrole-2-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrrole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-methylpentyl 5-cyano-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The ester group can undergo hydrolysis, releasing the active pyrrole derivative, which can interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-methylpentyl 5-amino-1H-pyrrole-2-carboxylate: Similar structure but with an amino group instead of a cyano group.
4-methylpentyl 5-cyano-1H-pyrrole-2-carboxamide: Similar structure but with an amide group instead of an ester group.
Uniqueness
4-methylpentyl 5-cyano-1H-pyrrole-2-carboxylate is unique due to the presence of both a cyano group and an ester group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-methylpentyl 5-cyano-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9(2)4-3-7-16-12(15)11-6-5-10(8-13)14-11/h5-6,9,14H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXQVPWMHSNBHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCOC(=O)C1=CC=C(N1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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